![molecular formula C10H10NNaO4S B016590 Sodium 1-acetylindoline-2-sulfonate CAS No. 26807-69-2](/img/structure/B16590.png)
Sodium 1-acetylindoline-2-sulfonate
Overview
Description
Sodium 1-acetylindoline-2-sulfonate is a heterocyclic organic compound . It has a molecular formula of C₁₀H₁₀NNaO₄S and a molecular weight of 263.25 . It appears as a white solid and is soluble in water .
Synthesis Analysis
The synthesis of Sodium 1-acetylindoline-2-sulfonate involves the reaction of indolin-2-sulfonic acid sodium salt with acetic anhydride . The reaction is carried out under nitrogen protection at a temperature between 70-90°C for 2.5 hours . After cooling to 25°C, the product is filtered and washed with ethyl acetate .
Molecular Structure Analysis
The molecular structure of Sodium 1-acetylindoline-2-sulfonate consists of a sodium atom, an acetyl group, an indoline ring, and a sulfonate group .
Physical And Chemical Properties Analysis
Sodium 1-acetylindoline-2-sulfonate is a white solid that is soluble in water . It has a molecular weight of 263.25 . The melting point is reported to be greater than 300°C .
Scientific Research Applications
Synthesis of 5-Substituted Indoles
Sodium 1-acetylindoline-2-sulfonate plays a crucial role in the synthesis of 5-substituted indoles . These compounds are of significant importance as many of them are in clinical use . The reaction pathway discussed is a major variation of the “Indole-Indoline-Indole” synthetic sequence .
Melatonin Analogs
The compound is used in the study of synthetic pathways to 5-substituted analogs of Melatonin, a pineal gland hormone . Melatonin has been implicated in many physiological and psychological problems .
Biomaterial Applications
Sulfonated molecules, such as Sodium 1-acetylindoline-2-sulfonate, have found applications in the field of biomaterials . The process of sulfonation enhances the properties of biomaterials . It covers hydrogels, scaffolds, and nanoparticles, emphasizing sulfonation’s unique advantages .
Cellular Responses
The impact of sulfonated molecules on cellular responses, including adhesion, proliferation, and differentiation, is a significant area of research .
Regenerative Medicine
Sulfonated biomaterials play a role in regenerative medicine . They are used in tissue engineering and drug delivery systems .
Synthesis of Organosulfur Compounds
Sodium sulfinates, including Sodium 1-acetylindoline-2-sulfonate, act as versatile building blocks for preparing many valuable organosulfur compounds . They are used in S–S, N–S, and C–S bond-forming reactions .
Mechanism of Action
Target of Action
Sodium 1-acetylindoline-2-sulfonate is a compound that has been studied for its potential use in the synthesis of 5-substituted analogs of Melatonin . Melatonin is a pineal gland hormone that plays a crucial role in regulating sleep-wake cycles and other physiological functions .
Mode of Action
The compound is a substituted aniline that undergoes electrophilic substitution at the para (5-position of the indole ring) to the ring nitrogen . This reaction is a major variation of the “Indole-Indoline-Indole” synthetic sequence . The treatment with base regenerates the substituted indole .
Result of Action
The molecular and cellular effects of Sodium 1-acetylindoline-2-sulfonate’s action are primarily related to its role in the synthesis of 5-substituted indoles . These compounds are of significant interest due to their potential clinical use .
Action Environment
The action of Sodium 1-acetylindoline-2-sulfonate can be influenced by environmental factors. For instance, the compound was found to be unstable towards heat or water and reverted to indole . Therefore, the reaction conditions, such as temperature and the presence of water, can significantly impact the efficacy and stability of this compound .
properties
IUPAC Name |
sodium;1-acetyl-2,3-dihydroindole-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S.Na/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)16(13,14)15;/h2-5,10H,6H2,1H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAZCMFZYBOAGI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369456 | |
Record name | sodium 1-acetylindoline-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-acetylindoline-2-sulfonate | |
CAS RN |
26807-69-2 | |
Record name | sodium 1-acetylindoline-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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